(2-Amino-6-(trifluoromethyl)phenyl)methanol

説明

(2-Amino-6-(trifluoromethyl)phenyl)methanol (CAS: 763027-00-5) is a fluorinated aromatic alcohol with the molecular formula C₈H₈F₃NO and a molecular weight of 191.15 g/mol . Key properties include:

- Boiling point: 265.7 ± 40.0 °C (predicted)

- Density: 1.374 ± 0.06 g/cm³ (predicted)

- pKa: 13.86 ± 0.10 (predicted) .

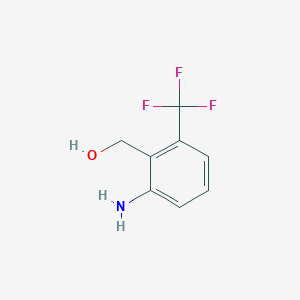

The compound features a benzene ring substituted with an amino group (–NH₂), a hydroxymethyl group (–CH₂OH), and a trifluoromethyl (–CF₃) group. The –CF₃ group enhances electronegativity and metabolic stability, while the –NH₂ and –OH groups provide sites for hydrogen bonding and derivatization . It is commercially available at ≥95% purity and is frequently used as a synthetic intermediate in pharmaceuticals and agrochemicals .

特性

IUPAC Name |

[2-amino-6-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-3,13H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXLPYPTYMDAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2-Amino-6-(trifluoromethyl)phenyl)methanol, a compound featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, which can significantly influence their interactions with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Amino group (-NH2) : Contributes to hydrogen bonding and can enhance solubility.

- Trifluoromethyl group (-CF3) : Known for increasing lipophilicity and biological activity.

- Hydroxymethyl group (-CH2OH) : May participate in hydrogen bonding with biological targets.

The presence of the trifluoromethyl group in this compound is believed to facilitate stronger interactions with protein targets through:

- Hydrogen bonding : Enhancing binding affinity to enzymes or receptors.

- Halogen bonding : Providing additional interaction points that can stabilize the drug-target complex.

Research indicates that compounds with trifluoromethyl groups often exhibit increased biological activity due to these enhanced interactions .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

The compound was tested for its inhibitory concentration (IC50), revealing values indicative of moderate to strong anticancer activity. For example, related compounds with similar structures showed IC50 values ranging from 12.4 μM to 52.1 μM against different cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 17.8 |

| Related Compound | HeLa | 22.4 |

| Doxorubicin | PACA2 | 52.1 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, including:

- Cyclooxygenase-2 (COX-2) : Important in inflammation and cancer progression.

- Acetylcholinesterase (AChE) : Targeted for Alzheimer's disease treatment.

Inhibitory assays indicated that the compound could moderately inhibit COX-2 and AChE, suggesting potential therapeutic applications in inflammatory diseases and neurodegenerative disorders .

Case Studies

- Cytotoxicity Assay : A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 μM, indicating effective anticancer properties.

- Enzyme Inhibition Study : Another investigation focused on the inhibition of AChE by the compound, revealing an IC50 value of approximately 15 μM, comparable to established inhibitors like donepezil .

科学的研究の応用

Pharmaceutical Applications

Antibiotic and Antiviral Properties

Research indicates that compounds with a trifluoromethyl group exhibit enhanced biological activity, including antibiotic and antiviral effects. The presence of the amino group may further enhance these properties by facilitating interactions with biological targets .

Synthesis of Bioactive Molecules

(2-Amino-6-(trifluoromethyl)phenyl)methanol serves as a precursor in the synthesis of various bioactive molecules. For instance, it can be used to synthesize derivatives that show potential as anti-cancer agents or anti-inflammatory drugs . The trifluoromethyl moiety is particularly significant in drug design due to its ability to modulate lipophilicity and metabolic stability.

Agrochemical Applications

Pesticide Development

The compound is also being explored in the development of novel pesticides. Its structural features allow for the modification of existing agrochemicals to improve efficacy against pests while minimizing environmental impact. Trifluoromethylated compounds have been shown to enhance the biological activity of pesticides, making them more effective at lower concentrations .

Material Science

Dyes and Pigments

this compound can be utilized in the formulation of dyes and pigments. Its ability to form stable complexes with various substrates makes it suitable for use in coloring agents for textiles and plastics. The compound's stability under light and heat conditions is particularly advantageous for applications requiring durable colors .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the synthesis of antiviral agents using this compound as a key intermediate. The resulting compounds showed significant activity against viral strains, highlighting the potential of trifluoromethylated amines in antiviral drug discovery.

Case Study 2: Development of Trifluoromethylated Pesticides

Research focused on modifying existing pesticide structures by incorporating this compound. The modified compounds exhibited improved efficacy against common agricultural pests while reducing toxicity to non-target organisms.

類似化合物との比較

Thiadiazinone Derivatives

Compound 18 (C₁₈H₁₅F₃N₄O₃S), synthesized using (2-Amino-6-(trifluoromethyl)phenyl)methanol, incorporates a 1,2,6-thiadiazin-4-one core. Key differences include:

- Melting point: 241–242°C (vs.

- Structural complexity: The thiadiazinone ring introduces additional hydrogen-bonding sites (N and O atoms), increasing crystallinity and thermal stability .

- Applications : Used as a narrow-spectrum Ca²⁺/calmodulin-dependent protein kinase inhibitor, highlighting its biological relevance compared to the simpler parent compound .

Pyridine and Thiazole Derivatives

- [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (C₁₁H₈F₃NOS): Molecular weight: 259.24 g/mol Melting point: 107°C The thiazole ring introduces sulfur, enhancing lipophilicity and metal-binding capacity .

Pyrimidine Derivatives

- 2-Amino-6-(2-naphthalyl)-4-(trifluoromethyl)pyrimidine (C₁₅H₁₀F₃N₃): Molecular weight: 289.26 g/mol The naphthyl group extends conjugation, improving UV absorption but complicating synthesis .

- 2-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (C₁₂H₁₀F₃N₃O): Molecular weight: 269.23 g/mol The methoxy group (–OCH₃) enhances electron-donating effects, altering reactivity compared to the parent compound’s –NH₂ group .

Complex Heterocyclic Derivatives

- 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone: Molecular weight: Higher due to bromophenyl and methoxyphenyl substituents.

Key Data Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Amino-6-(trifluoromethyl)phenyl)methanol, and how can purity be assessed?

- Methodological Answer : A high-yield synthesis involves a two-step process starting with a trifluoromethyl-substituted precursor. For example, methanol and aqueous NaOH are added to the precursor, stirred at room temperature, acidified to pH 3, and purified via ethyl acetate/water separation and magnesium sulfate drying. Yield optimization (91% over two steps) is achieved through controlled pH adjustment and solvent selection (hexane/ethyl acetate recrystallization) . Purity is assessed using LCMS (m/z 393 [M+H]+) and HPLC (retention time: 0.29 minutes under SQD-FA50 conditions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR with ¹⁹F decoupling to resolve signals obscured by trifluoromethyl groups.

- LCMS/HPLC : For molecular weight confirmation and purity analysis .

- X-ray crystallography : If single crystals are obtainable, this provides definitive structural confirmation (refer to methodologies in for similar compounds) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Stability tests under varying temperatures (25°C, 40°C) and humidity (60% RH) are recommended to establish shelf-life .

Advanced Research Challenges

Q. How can reaction yields be optimized when synthesizing this compound under varying pH conditions?

- Methodological Answer :

- pH Control : Maintain pH ~3 during acidification to precipitate impurities while retaining the product in the organic layer .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for intermediates and hexane/ethyl acetate for recrystallization to enhance yield .

- Reaction Monitoring : Employ TLC or inline HPLC to track intermediate formation and adjust reaction times dynamically .

Q. What strategies resolve contradictions in NMR data caused by the compound’s fluorine-rich environment?

- Methodological Answer :

- Advanced NMR Techniques : Use ¹⁹F NMR to directly probe trifluoromethyl groups and 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. How can derivatives of this compound be designed for enhanced bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) at the amino or methanol positions to alter electronic properties.

- Biological Testing : Use in vitro assays (e.g., enzyme inhibition, cell viability) to screen derivatives. Fluorinated analogs (e.g., ’s pyridine derivatives) show promise in drug discovery due to increased metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or spectroscopic data across studies?

- Methodological Answer :

- Reproduce Conditions : Ensure identical reaction parameters (solvent, temperature, catalyst) as original studies.

- Cross-Validation : Compare LCMS/HPLC data with published retention times and m/z values .

- Collaborative Verification : Share samples with independent labs for NMR/LCMS replication.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。